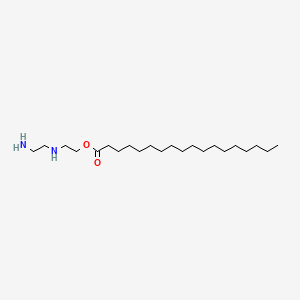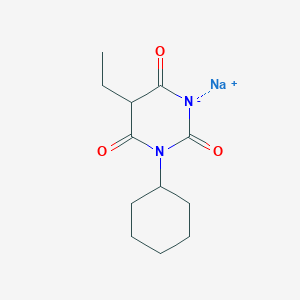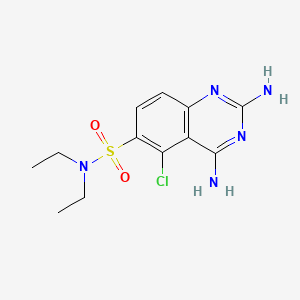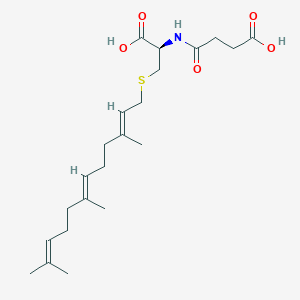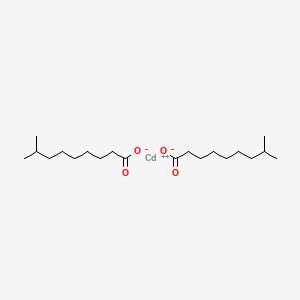
Cadmium isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium isodecanoate is an organometallic compound with the chemical formula Cd(C_10H_19O_2)_2. It is a cadmium salt of isodecanoic acid, where cadmium is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis, material science, and as a precursor for the synthesis of other cadmium-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium isodecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isodecanoic acid. The reaction typically involves heating the cadmium compound with isodecanoic acid in an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium salts with isodecanoic acid under controlled conditions. The process involves maintaining specific temperatures and pressures to ensure complete reaction and high yield. The product is then purified through recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air or oxygen at elevated temperatures. This leads to the formation of cadmium oxide and other by-products.
Reduction: The compound can be reduced to elemental cadmium under specific conditions, such as in the presence of strong reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where the isodecanoate ligands are replaced by other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, high temperatures, and pressures.
Substitution: Halides (e.g., chlorine, bromine), phosphines, and other ligands.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Cadmium halides (e.g., CdCl_2, CdBr_2).
Scientific Research Applications
Cadmium isodecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cadmium-containing compounds and materials. It is also employed in catalysis for various organic reactions.
Biology: Cadmium compounds, including this compound, are studied for their interactions with biological systems, particularly their toxicological effects and mechanisms of action.
Medicine: Research is ongoing to explore the potential use of cadmium compounds in medical imaging and as therapeutic agents, although their toxicity remains a significant concern.
Industry: this compound is used in the production of cadmium-based pigments, coatings, and stabilizers for plastics.
Mechanism of Action
The mechanism by which cadmium isodecanoate exerts its effects involves several pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Disruption of Calcium Signaling: Cadmium can interfere with calcium signaling pathways, affecting various cellular processes.
Epigenetic Modifications: Cadmium exposure can lead to changes in DNA methylation and histone modifications, altering gene expression and potentially leading to carcinogenesis.
Comparison with Similar Compounds
Cadmium isodecanoate can be compared with other cadmium carboxylates, such as cadmium acetate, cadmium stearate, and cadmium oleate. These compounds share similar properties but differ in their specific applications and reactivity:
Cadmium Acetate: Used in electroplating and as a precursor for other cadmium compounds.
Cadmium Stearate: Employed as a stabilizer in plastics and as a lubricant.
Cadmium Oleate: Utilized in the production of cadmium-based pigments and coatings.
This compound is unique due to its specific ligand, isodecanoate, which imparts distinct solubility and reactivity characteristics compared to other cadmium carboxylates.
Properties
CAS No. |
93965-24-3 |
|---|---|
Molecular Formula |
C20H38CdO4 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
cadmium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
FAZKBTBVXRTJLW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


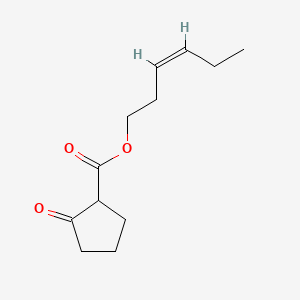
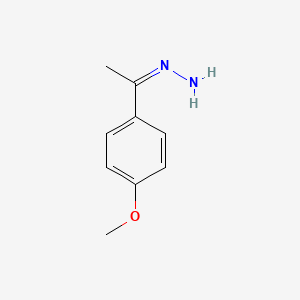
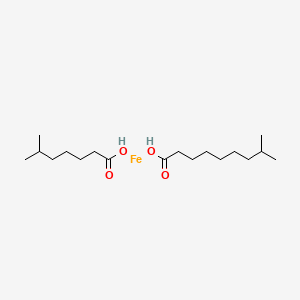

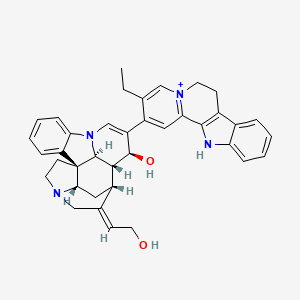
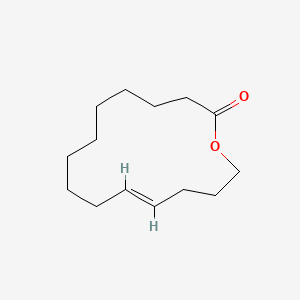
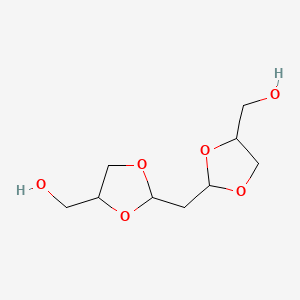
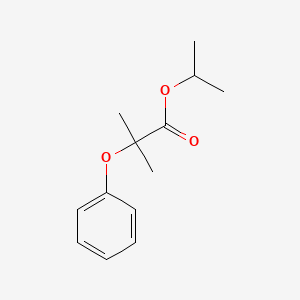
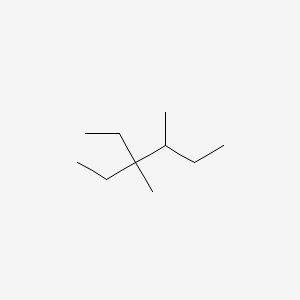
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
